molecular formula C18H12Br2O2 B12088614 1,3-Bis(3-bromophenoxy)benzene CAS No. 32220-74-9

1,3-Bis(3-bromophenoxy)benzene

Cat. No.: B12088614
CAS No.: 32220-74-9
M. Wt: 420.1 g/mol
InChI Key: HONAMWKAGCGSSQ-UHFFFAOYSA-N
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Description

1,3-Bis(3-bromophenoxy)benzene: is an organic compound with the molecular formula C18H12Br2O2 It is a derivative of benzene, where two bromophenoxy groups are attached to the 1 and 3 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Bis(3-bromophenoxy)benzene can be synthesized through a multi-step process involving the reaction of resorcinol with 3-bromophenol in the presence of a base. The reaction typically involves the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1,3-Bis(3-bromophenoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The phenoxy groups can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding hydroxy derivatives.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or sodium ethoxide in an alcohol solvent.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in an appropriate solvent.

Major Products Formed:

  • Substituted derivatives with various functional groups.
  • Oxidized products like quinones.
  • Reduced hydroxy derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-Bis(3-bromophenoxy)benzene involves its ability to undergo electrophilic aromatic substitution reactions. The bromine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to the formation of various substituted derivatives. The phenoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .

Comparison with Similar Compounds

Uniqueness: 1,3-Bis(3-bromophenoxy)benzene is unique due to the presence of bromine atoms, which impart specific reactivity and properties to the compound. The bromine atoms make it a versatile intermediate for further functionalization and derivatization, making it valuable in various synthetic and industrial applications.

Properties

CAS No.

32220-74-9

Molecular Formula

C18H12Br2O2

Molecular Weight

420.1 g/mol

IUPAC Name

1,3-bis(3-bromophenoxy)benzene

InChI

InChI=1S/C18H12Br2O2/c19-13-4-1-6-15(10-13)21-17-8-3-9-18(12-17)22-16-7-2-5-14(20)11-16/h1-12H

InChI Key

HONAMWKAGCGSSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=CC=C2)Br)OC3=CC(=CC=C3)Br

Origin of Product

United States

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